Methyl (E)-2-propylpenta-2,4-dienoate
CAS No.: 134257-62-8
Cat. No.: VC0154019
Molecular Formula: C9H14O2
Molecular Weight: 154.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134257-62-8 |
---|---|
Molecular Formula | C9H14O2 |
Molecular Weight | 154.209 |
IUPAC Name | methyl (2E)-2-propylpenta-2,4-dienoate |
Standard InChI | InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4,6H,1,5,7H2,2-3H3/b8-6+ |
Standard InChI Key | MDIUXHKPBHGGSG-SOFGYWHQSA-N |
SMILES | CCCC(=CC=C)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
Methyl (E)-2-propylpenta-2,4-dienoate features a pentadienoate backbone with a propyl group substitution at the 2-position. The compound's structure is defined by an (E)-configuration at the C2-C3 double bond, which has significant implications for its reactivity and physical properties. Based on structural analysis and comparison with the related methyl (2E)-2-methylpenta-2,4-dienoate, we can deduce several key properties of this compound.
Basic Chemical Identity
The chemical properties of methyl (E)-2-propylpenta-2,4-dienoate can be summarized as follows:
Property | Value | Notes |
---|---|---|
Molecular Formula | C9H14O2 | Contains two additional carbon atoms compared to the methyl analog |
Molecular Weight | 154.21 g/mol | Calculated based on atomic weights |
Structural Features | Conjugated diene system with ester functionality | (E)-configuration at C2-C3 double bond |
Functional Groups | Methyl ester, conjugated diene, alkyl (propyl) substituent | Multiple reactive sites |
Expected Physical State | Colorless to pale yellow liquid | At standard temperature and pressure |
The compound features a methyl ester group connected to a conjugated diene system, with the propyl substituent providing additional lipophilicity compared to its methyl analog. While the methyl analog (methyl (2E)-2-methylpenta-2,4-dienoate) has a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol , the propyl derivative would have a higher molecular weight due to the two additional carbon atoms in the propyl chain.
Spectroscopic Method | Expected Key Features |
---|---|
1H NMR | Signals for methyl ester (δ ~3.7 ppm), propyl chain (δ ~0.9-1.8 ppm), diene protons (δ ~5.0-7.0 ppm) |
13C NMR | Carbonyl carbon (δ ~167 ppm), diene carbons (δ ~112-148 ppm), methyl ester (δ ~51 ppm), propyl chain (δ ~14-35 ppm) |
IR | Ester C=O stretch (~1720 cm-1), C=C stretches (~1650 cm-1), C-O stretches (~1200 cm-1) |
UV-Vis | Absorption maxima due to the conjugated diene system (~230-260 nm) |
These spectroscopic predictions are based on comparative analysis with related compounds such as methyl (2E)-2-methylpenta-2,4-dienoate and other dienoate derivatives.
Reactivity and Chemical Behavior
The reactivity of methyl (E)-2-propylpenta-2,4-dienoate is expected to be dominated by its conjugated diene and ester functionalities, making it a versatile building block in organic synthesis.
Key Reaction Patterns
The following reaction types are likely for methyl (E)-2-propylpenta-2,4-dienoate:
Reaction Type | Reactive Site | Potential Applications |
---|---|---|
Diels-Alder | Diene system | Formation of cyclic structures |
Michael Addition | β-carbon | C-C and C-heteroatom bond formation |
Reduction | Ester and/or C=C bonds | Formation of alcohols or saturated derivatives |
Transesterification | Ester group | Conversion to other ester derivatives |
Hydrolysis | Ester group | Formation of carboxylic acid derivative |
Conjugate Addition | Conjugated system | Introduction of nucleophiles |
The presence of the propyl substituent at the 2-position would likely influence the reactivity patterns compared to the methyl analog, potentially affecting steric and electronic properties of the molecule.
Comparison with Methyl (2E)-2-methylpenta-2,4-dienoate
Drawing comparisons with the structurally related methyl (2E)-2-methylpenta-2,4-dienoate can provide insights into the expected properties of our target compound:
The propyl substituent in methyl (E)-2-propylpenta-2,4-dienoate would likely confer increased lipophilicity and potentially altered reactivity compared to the methyl analog, particularly in reactions where steric factors play a significant role.
Analytical Considerations
The identification and characterization of methyl (E)-2-propylpenta-2,4-dienoate would involve various analytical techniques commonly employed in organic chemistry.
Chromatographic Methods
For the purification and analysis of methyl (E)-2-propylpenta-2,4-dienoate, the following chromatographic approaches would be suitable:
Method | Expected Parameters | Application |
---|---|---|
Thin-Layer Chromatography | Rf ~0.5-0.6 (30% EtOAc/petroleum ether) | Reaction monitoring, purity assessment |
Column Chromatography | 3-10% EtOAc/hexane or petroleum ether | Purification |
High-Performance Liquid Chromatography | Reverse-phase C18 column, methanol/water gradient | Analytical determination, purity assessment |
Gas Chromatography | Medium polarity column (e.g., DB-5) | Quantitative analysis |
These predictions are based on the chromatographic behavior of related dienoate compounds observed in search result , which reports Rf values of 0.4-0.6 for similar compounds using 30-40% EtOAc/petroleum ether as the mobile phase.
Identification Methods
For structural confirmation of methyl (E)-2-propylpenta-2,4-dienoate, multiple complementary techniques would be required:
-
Mass Spectrometry: Expected molecular ion peak at m/z 154, with fragmentation patterns involving loss of the methoxy group (M-31) and cleavages of the propyl chain
-
High-Resolution Mass Spectrometry: Accurate mass determination for confirmation of molecular formula
-
NMR Spectroscopy: 1H, 13C, and 2D techniques for complete structural elucidation
-
IR Spectroscopy: Identification of functional groups, particularly the ester carbonyl and C=C bonds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume